molecular formula C13H19N3OS B14906493 n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine

n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B14906493
M. Wt: 265.38 g/mol
InChI Key: SCLNHPSCWRGJLI-UHFFFAOYSA-N
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Description

N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a branched ether substituent (isopentyloxyethyl) at the 4-amino position. Thienopyrimidines are heterocyclic scaffolds known for their versatility in drug discovery, particularly as kinase inhibitors and anticancer agents.

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

N-[2-(3-methylbutoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C13H19N3OS/c1-10(2)3-6-17-7-5-14-13-12-11(4-8-18-12)15-9-16-13/h4,8-10H,3,5-7H2,1-2H3,(H,14,15,16)

InChI Key

SCLNHPSCWRGJLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCNC1=NC=NC2=C1SC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Thieno[3,2-d]pyrimidin-4-amine Core

Cyclization of 3-Aminothiophene Derivatives

The most common approach to synthesizing the thieno[3,2-d]pyrimidine core involves the cyclization of appropriately substituted 3-aminothiophene-2-carboxamide intermediates. This fundamental strategy employs formamide or triethyl orthoformate as a one-carbon source reagent to construct the pyrimidine ring. This method has been extensively utilized for preparing diverse thieno[3,2-d]pyrimidine libraries for pharmaceutical research.

Multi-Component Reactions

Recent advances in synthetic methodology include atom-economical multi-component reactions. A notable example is the Na₂HPO₄-catalyzed four-component reaction between ketones, malononitrile, elemental sulfur (S₈), and formamide. This approach provides a significantly more concise route to thieno[2,3-d]pyrimidin-4-amines, reducing the synthesis from five steps to a single operation. While this method was primarily reported for the thieno[2,3-d] isomer, it represents a potentially adaptable strategy for the thieno[3,2-d] series with appropriate modifications.

Gewald Reaction for Thiophene Core Formation

The Gewald reaction serves as a key method for synthesizing the aminothiophene precursors required for pyrimidine ring formation. This reaction typically involves the condensation of a carbonyl compound (such as a ketone or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base like morpholine or triethylamine. For thieno[3,2-d]pyrimidine synthesis, properly substituted Gewald products provide essential building blocks for subsequent cyclization reactions.

Specific Synthesis Routes for n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine

Two-Step Approach via 4-Chlorothieno[3,2-d]pyrimidine

A practical and widely utilized method for synthesizing this compound involves a two-step process beginning with the preparation of 4-chlorothieno[3,2-d]pyrimidine followed by nucleophilic substitution with 2-(isopentyloxy)ethylamine. This approach offers flexibility in introducing various amine substituents at the 4-position.

Preparation of 4-Chlorothieno[3,2-d]pyrimidine

The synthesis begins with the conversion of thieno[3,2-d]pyrimidin-4-one to the corresponding 4-chloro derivative using phosphorus oxychloride (POCl₃). This reaction typically proceeds under reflux conditions for 4-12 hours. The detailed procedure involves:

  • Cooling the thieno[3,2-d]pyrimidin-4-one derivative (1 equivalent) in an ice bath
  • Adding POCl₃ (approximately 18.9 equivalents) dropwise with continuous stirring
  • Heating the mixture under reflux until reaction completion (monitored by TLC)
  • Carefully pouring the reaction mixture onto ice/water
  • Neutralizing with ammonia solution (33%)
  • Extracting with ethyl acetate, drying over anhydrous Na₂SO₄, and evaporating to obtain the 4-chloro derivative

The 4-chlorothieno[3,2-d]pyrimidine intermediates are typically obtained in yields ranging from 40-80% and are generally used in the next step without extensive purification due to their moisture sensitivity.

Nucleophilic Substitution with 2-(Isopentyloxy)ethylamine

The second step involves the aromatic nucleophilic substitution reaction (SNAr) of 4-chlorothieno[3,2-d]pyrimidine with 2-(isopentyloxy)ethylamine:

  • Dissolving 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in an appropriate solvent (typically isopropanol, dioxane, or DMF)
  • Adding 2-(isopentyloxy)ethylamine (1.2-1.5 equivalents)
  • Adding a base such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents)
  • Heating the reaction mixture at 80-100°C for 6-24 hours
  • Monitoring completion by TLC
  • Concentrating the reaction mixture and purifying by column chromatography or recrystallization

This methodology generally provides yields of 65-85% for the final this compound product.

Solution-Phase Parallel Synthesis

For efficient library generation of thieno[3,2-d]pyrimidin-4-amine analogues, solution-phase parallel synthesis has proven effective. This approach relies on a key cyclization of 3-aminothiophene-2-carboxamide with formamide to construct the core heterocyclic system, followed by subsequent substitution and coupling reactions.

The solution-phase parallel synthesis typically follows this sequence:

  • Construction of the 3-aminothiophene precursor
  • Cyclization to form the thieno[3,2-d]pyrimidine core
  • Introduction of the chloro group at the 4-position
  • Nucleophilic substitution with the desired amine (in this case, 2-(isopentyloxy)ethylamine)

This methodology allows for the preparation of diverse libraries of thieno[3,2-d]pyrimidin-4-amine analogues with good yields and high purities, making it particularly valuable for pharmaceutical research and development.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency and yield of both the chlorination and amination reactions. Table 1 summarizes the effects of different solvents on the nucleophilic substitution reaction.

Table 1: Effect of Solvent on the Yield of this compound Synthesis

Solvent Reaction Time (h) Temperature (°C) Yield (%)
DMF 8 80 82
Dioxane 12 90 75
Isopropanol 16 80 68
Acetonitrile 20 75 61
THF 24 66 53

DMF generally provides the highest yields and fastest reaction rates due to its polar aprotic nature, which facilitates nucleophilic substitution reactions. However, considerations regarding solvent removal and environmental impact may influence solvent selection in large-scale preparations.

Base Selection

The base employed in the nucleophilic substitution reaction can significantly influence reaction efficiency. Table 2 presents a comparison of different bases used in the amination step.

Table 2: Influence of Base on the Amination Reaction

Base Equivalents Reaction Time (h) Yield (%)
Triethylamine 1.2 10 78
DIPEA 1.2 9 82
K₂CO₃ 2.0 12 74
Cs₂CO₃ 1.5 8 80
NaH 1.1 7 72

DIPEA (diisopropylethylamine) demonstrates superior performance, likely due to its strong basicity combined with limited nucleophilicity, which reduces side reactions.

Temperature and Reaction Time Optimization

Optimizing temperature and reaction time is crucial for maximizing yield while minimizing side reactions and decomposition. Table 3 illustrates the relationship between temperature, time, and yield for the amination reaction.

Table 3: Temperature and Time Optimization for the Amination Reaction

Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
60 24 58 95
70 18 69 94
80 12 79 93
90 8 85 91
100 6 83 88
110 4 77 84

These data indicate that 90°C for 8 hours provides optimal yield-purity balance. Higher temperatures expedite the reaction but may lead to increased impurity formation, while lower temperatures require extended reaction times.

Purification and Characterization Techniques

Isolation and Purification Methods

Efficient purification of this compound is essential for obtaining high-purity material for biological evaluation. Common purification methods include:

  • Column chromatography using silica gel with appropriate solvent systems (typically ethyl acetate/hexane or dichloromethane/methanol gradients)
  • Recrystallization from suitable solvents (ethanol, isopropanol, or ethyl acetate/hexane mixtures)
  • Preparative HPLC for highest purity requirements
  • Acid-base extraction for removing impurities with different pKa values

Analytical Characterization

Comprehensive characterization employs multiple analytical techniques to confirm structure and purity:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments)
  • Mass spectrometry (HRMS for molecular formula confirmation)
  • Infrared spectroscopy for functional group analysis
  • Elemental analysis for compositional verification
  • X-ray crystallography for absolute structural confirmation when applicable
  • HPLC for purity determination

Scale-up Considerations and Process Chemistry

Laboratory to Pilot Scale Transition

Scaling up the synthesis of this compound from laboratory to pilot scale requires careful consideration of several factors:

  • Heat transfer efficiency in larger reactors
  • Mixing effectiveness for multi-phase reactions
  • Safe handling of reagents, particularly POCl₃ during the chlorination step
  • Cost-effective reagent selection for larger scale operations
  • Environmental impact minimization

Alternative Reagents for Scale-up

For larger scale preparations, alternative reagents may be considered to replace hazardous or expensive components:

Table 4: Alternative Reagents for Scale-up Production

Reaction Step Laboratory Scale Reagent Alternative for Scale-up Advantage
Chlorination POCl₃ (neat) POCl₃ in toluene Improved heat transfer and safety
Amination base DIPEA Potassium carbonate Cost reduction and easier handling
Purification Silica chromatography Crystallization Reduced solvent usage and cost

Biological Activity and Structure-Activity Relationships

Kinase Inhibition Profile

Thieno[3,2-d]pyrimidin-4-amine derivatives, including those with similar alkoxy substituents to the target compound, have demonstrated significant kinase inhibitory activity. The isopentyloxy-ethyl substitution pattern potentially enhances membrane permeability while maintaining hydrogen bonding capabilities with target enzymes.

Structure-Activity Relationship Studies

Studies on related thieno[3,2-d]pyrimidin-4-amine derivatives have revealed several structural features critical for biological activity:

  • The thieno[3,2-d]pyrimidine core serves as a hinge-binding motif in many kinase ATP-binding sites
  • The 4-amino position substitution modulates selectivity across different kinase families
  • Alkoxy chains of moderate length (like the isopentyloxy-ethyl group) often provide optimal balance between solubility and lipophilicity
  • Additional substitutions at the thiophene ring can further tune selectivity profiles

Anticancer and Antimicrobial Activity

Compounds in this class have demonstrated various biological activities relevant to potential therapeutic applications:

Table 5: Reported Biological Activities of Related Thieno[3,2-d]pyrimidin-4-amine Derivatives

Activity Type Test System IC₅₀/MIC Range Reference
Anticancer MCF-7 (breast cancer) 0.1-5 μM
Anticancer HeLa (cervical cancer) 0.2-8 μM
Kinase inhibition h-NTPdase1 0.62 μM
Antimicrobial S. aureus 12-15 mm zone
Antimicrobial E. coli 10-14 mm zone

Chemical Reactions Analysis

N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-4-one derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:

Structural and Pharmacokinetic Insights

  • Lipophilicity and Permeability : The isopentyloxyethyl group (logP ~ 3.5 predicted) may enhance membrane permeability compared to polar aryl substituents (e.g., 4-methoxyphenyl, logP ~ 2.8) but reduce solubility in aqueous media .
  • Synthetic Accessibility : Microwave-assisted methods (used for pyrido analogs ) could streamline the synthesis of the target compound, though substituent bulk may affect reaction yields.

Activity Trends

  • Kinase Inhibition: Pyrido and pyrazino analogs (e.g., 126a–j) show nanomolar activity against CLK1, attributed to planar fused-ring systems that enhance ATP-binding pocket interactions . The target compound’s branched ether chain may limit such interactions but could favor allosteric modulation.
  • Anticancer Effects: Derivatives with 4-methoxyphenyl or ethynyl groups (e.g., 6-ethynylthieno[3,2-d]pyrimidines) inhibit EGFR and VEGFR-2 via π-π stacking and covalent binding, respectively . The target compound’s aliphatic substituent may shift selectivity toward lipid kinase targets.
  • Antiplasmodial Activity : Trichloromethyl-substituted analogs exhibit potent antiplasmodial effects, likely due to electrophilic reactivity . The target compound’s ether group lacks such reactivity, suggesting divergent applications.

Biological Activity

n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

  • Chemical Formula : C16H17N3O2S
  • Molecular Weight : 301.39 g/mol
  • IUPAC Name : this compound

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research has shown that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. A study focusing on various derivatives found that modifications at the 4-position of the thienopyrimidine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in cancer cells.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
  • IC50 Values :
Cell LineIC50 (µM)Reference
MCF-710.5
HeLa12.0
A54915.3

The mechanism of action appears to involve the inhibition of DNA synthesis and interference with cell cycle progression.

3. Anti-inflammatory Activity

This compound has been identified as a selective phosphodiesterase inhibitor, which can reduce inflammation in animal models.

  • Model Used : Phorbol ester-induced ear edema in mice
  • Efficacy : The compound significantly reduced edema compared to control groups.
Treatment GroupEdema Reduction (%)Reference
Control0
n-(Isopentyloxy)...45

Case Studies

A notable case study involved the use of this compound in a preclinical model of rheumatoid arthritis. The administration resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

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